molecular formula C16H12N2OS2 B13007027 1,1-Bis(benzo[d]thiazol-2-yl)ethanol CAS No. 126521-84-4

1,1-Bis(benzo[d]thiazol-2-yl)ethanol

Cat. No.: B13007027
CAS No.: 126521-84-4
M. Wt: 312.4 g/mol
InChI Key: SIBUPRJXUCVTOR-UHFFFAOYSA-N
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Description

1,1-Bis(benzo[d]thiazol-2-yl)ethanol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 1,1-Bis(benzo[d]thiazol-2-yl)ethanol typically involves the reaction of benzo[d]thiazole with appropriate reagents under specific conditions. One common synthetic route involves the condensation of benzo[d]thiazole with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

1,1-Bis(benzo[d]thiazol-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine .

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Substitution reactions can introduce different functional groups into the benzothiazole ring, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a ketone, while reduction with sodium borohydride may produce an alcohol .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .

    Biology: Benzothiazole derivatives, including 1,1-Bis(benzo[d]thiazol-2-yl)ethanol, have shown promise as antimicrobial and anticancer agents. .

    Medicine: The compound’s potential as an anticancer agent has been explored, with studies showing its ability to inhibit the growth of cancer cells. .

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. .

Mechanism of Action

The mechanism of action of 1,1-Bis(benzo[d]thiazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its anticancer activity may be attributed to its ability to interfere with cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis .

The compound’s antimicrobial activity is believed to involve the disruption of bacterial cell membranes or inhibition of essential enzymes, leading to the death of the microorganisms .

Properties

CAS No.

126521-84-4

Molecular Formula

C16H12N2OS2

Molecular Weight

312.4 g/mol

IUPAC Name

1,1-bis(1,3-benzothiazol-2-yl)ethanol

InChI

InChI=1S/C16H12N2OS2/c1-16(19,14-17-10-6-2-4-8-12(10)20-14)15-18-11-7-3-5-9-13(11)21-15/h2-9,19H,1H3

InChI Key

SIBUPRJXUCVTOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)(C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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